molecular formula C23H15ClO5 B3752541 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B3752541
M. Wt: 406.8 g/mol
InChI Key: RGFOIHCISCPIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-(2-chlorophenyl)-4H-chromen-4-one. The intermediate is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-4H-chromen-4-one: Lacks the 4-methoxybenzoate ester group.

    4-oxo-4H-chromen-7-yl benzoate: Lacks the 2-chlorophenyl group.

    3-(2-bromophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate: Contains a bromine atom instead of chlorine.

Uniqueness

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of both the 2-chlorophenyl and 4-methoxybenzoate groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-15-8-6-14(7-9-15)23(26)29-16-10-11-18-21(12-16)28-13-19(22(18)25)17-4-2-3-5-20(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFOIHCISCPIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.